molecular formula C23H26N4O7S3 B2505682 (Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-68-3

(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2505682
CAS No.: 865247-68-3
M. Wt: 566.66
InChI Key: CWQAGOFLPSXOSJ-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C23H26N4O7S3 and its molecular weight is 566.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Benzothiazole Derivatives

Shafi et al. (2021) described the synthesis of piperidine substituted benzothiazole derivatives, including ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate. The compounds exhibited photoluminescence, indicating optical properties, and some derivatives showed significant antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Synthesis of Ethyl Iminothiazolopyridine-4-carboxylate

Mohamed (2014) reported the synthesis of ethyl iminothiazolopyridine-4-carboxylate and its derivatives. The compounds were synthesized through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. The structures of all the newly synthesized compounds were confirmed using spectral data and elemental analysis (Mohamed, 2014).

Synthesis of Piperidine-Based Thiazin Derivatives

Ovonramwen et al. (2019) synthesized and characterized (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride. This compound was synthesized via two-steps reaction from chalcone and exhibited moderate antimicrobial activities against various strains including E. coli, B. subtilis, and S. aureus (Ovonramwen, Owolabi, & Oviawe, 2019).

Biological and Antimicrobial Applications

Antibacterial and Antifungal Activities

Shafi et al. (2021) indicated that certain synthesized benzothiazole derivatives have good antibacterial and antifungal activities. This suggests a potential use in developing treatments or preventive measures against microbial infections (Shafi, Rajesh, & Senthilkumar, 2021).

Moderate Antimicrobial Activities

Ovonramwen et al. (2019) demonstrated that the synthesized (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride exhibited moderate antimicrobial activities. This suggests its potential as a therapeutic agent for microbial infections (Ovonramwen, Owolabi, & Oviawe, 2019).

Mechanism of Action

Properties

IUPAC Name

ethyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O7S3/c1-2-34-21(28)15-27-19-11-10-18(36(24,30)31)14-20(19)35-23(27)25-22(29)16-6-8-17(9-7-16)37(32,33)26-12-4-3-5-13-26/h6-11,14H,2-5,12-13,15H2,1H3,(H2,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQAGOFLPSXOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.